Dimethyl pimelate
Description
Overview of Dimethyl Pimelate (B1236862) in Academic Chemistry
In the realm of academic chemistry, Dimethyl pimelate is primarily valued as an important intermediate in the synthesis of pharmaceuticals, perfumes, and lubricants. chemicalbook.com Its bifunctional nature, possessing two ester groups, allows it to be a key component in polymerization reactions, particularly in the formation of polyesters. chemimpex.com Researchers in organic synthesis utilize DMP in the construction of more complex molecules through reactions such as esterification and condensation. chemimpex.com Furthermore, it serves as an internal standard in the analytical technique of transesterification for the analysis of other esters like phthalates and sebacates. chemicalbook.comfishersci.com
Historical Trajectories of this compound Investigations
The investigation of dicarboxylic acids and their esters, including pimelic acid and its derivatives, has a history rooted in the development of polymer science. The foundational work on polyesters began in the 19th century, with significant advancements in the synthesis of aliphatic polyesters occurring in the 1930s. The traditional synthesis of this compound involves the esterification of pimelic acid with methanol (B129727). chemicalbook.com Historically, pimelic acid itself was prepared through various routes, including from cyclohexanone (B45756) or salicylic (B10762653) acid. wikipedia.org A notable development in the synthesis of DMP was reported in the 1970s, which presented a route from cyclohexanone and organic carbonates. acs.org More contemporary methods focus on greener and more efficient catalytic processes, such as the use of solid base catalysts with dimethyl carbonate, which offers an environmentally benign alternative to traditional methods. acs.org
Contemporary Research Landscape and Scholarly Significance of this compound Studies
The current research landscape for this compound is diverse, with significant scholarly interest in its application as a plasticizer, in fragrance formulations, and in the synthesis of specialized polymers. As a plasticizer, DMP is investigated for its ability to impart flexibility to polymers like polyvinyl chloride (PVC), offering a potentially less toxic alternative to traditional phthalate (B1215562) plasticizers. guidechem.com In the fragrance industry, its fruity aroma makes it a valuable component in various consumer products. chemimpex.com Furthermore, its role as a monomer in the production of polyesters continues to be an active area of research, particularly in the development of biodegradable polymers and materials with specific thermal and mechanical properties. chemimpex.comnih.gov
Interdisciplinary Perspectives and Convergent Research Themes in this compound Chemistry
The study of this compound provides a platform for convergent research across multiple scientific disciplines. A prime example is its role in the biosynthesis of biotin (B1667282) (vitamin B7). In certain bacteria, derivatives of pimelic acid, such as pimeloyl-ACP methyl ester, are key intermediates. nih.gov This connects the fields of organic chemistry, biochemistry, and microbiology, as understanding the enzymatic pathways involving pimelate esters can have implications for metabolic engineering and the development of new antimicrobial agents. nih.gov The investigation of DMP as a biodegradable plasticizer also represents a convergence of polymer chemistry, materials science, and environmental science, driven by the need for sustainable and eco-friendly materials. nih.govbioengineer.org This interdisciplinary approach is crucial for addressing complex challenges related to plastic pollution and human health. bioengineer.org
Interactive Data Tables
Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C9H16O4 | sigmaaldrich.comchemimpex.com |
| Molecular Weight | 188.22 g/mol | sigmaaldrich.comchemimpex.com |
| Appearance | Clear, colorless to slightly yellow liquid | chemicalbook.comchemimpex.com |
| Density | 1.041 g/mL at 25 °C | sigmaaldrich.comchemimpex.com |
| Boiling Point | 121-122 °C at 11 mmHg | sigmaaldrich.comchemimpex.com |
| Melting Point | -21 °C | chemicalbook.com |
| Flash Point | >110 °C (>230 °F) | sigmaaldrich.comchemicalbook.com |
| Refractive Index | n20/D 1.431 | sigmaaldrich.comchemimpex.com |
| Water Solubility | Slightly soluble | chemicalbook.com |
| Solubility in other solvents | Soluble in ethanol, benzene, ether | chemicalbook.com |
| CAS Number | 1732-08-7 | sigmaaldrich.comchemimpex.com |
Research Applications of this compound
| Research Area | Application of this compound | Key Research Findings | Source(s) |
| Polymer Chemistry | Monomer for polyester (B1180765) synthesis. | Used as a building block for creating durable materials for textiles and packaging. chemimpex.com Contributes to the development of biodegradable polymers. nih.gov | chemimpex.comnih.gov |
| Material Science | Plasticizer for polymers. | Can improve the flexibility and durability of polymers like PVC. guidechem.com Investigated as a bio-based and potentially non-toxic alternative to conventional plasticizers. guidechem.comnih.gov | guidechem.comnih.gov |
| Organic Synthesis | Chemical intermediate. | Employed in the preparation of complex molecules and specialty chemicals. chemimpex.com Used in esterification and condensation reactions. chemimpex.com | chemimpex.com |
| Biochemistry | Precursor in biotin synthesis studies. | Derivatives are intermediates in the biosynthetic pathway of biotin in some bacteria. nih.govnih.gov Studies on its role help in understanding metabolic pathways. nih.gov | nih.govnih.gov |
| Analytical Chemistry | Internal standard. | Used for the quantification of other esters in techniques like transesterification. chemicalbook.comfishersci.com | chemicalbook.comfishersci.com |
| Fragrance Industry | Fragrance ingredient. | Provides a fruity aroma to consumer products. chemimpex.com | chemimpex.com |
| Cosmetics | Skin conditioning agent. | Used for its emollient properties to improve texture and moisture retention in creams and lotions. chemimpex.comguidechem.com | chemimpex.comguidechem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl heptanedioate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-12-8(10)6-4-3-5-7-9(11)13-2/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWINQXIGSEZAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061925 | |
| Record name | Dimethyl heptanedioate | |
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Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1732-08-7 | |
| Record name | Dimethyl pimelate | |
| Source | CAS Common Chemistry | |
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| Record name | Dimethyl heptanedioate | |
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| Record name | Dimethyl pimelate | |
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| Record name | Heptanedioic acid, 1,7-dimethyl ester | |
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| Record name | Dimethyl heptanedioate | |
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| Record name | Dimethyl heptanedioate | |
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| Record name | DIMETHYL HEPTANEDIOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthetic Methodologies for Dimethyl Pimelate and Its Derivatives
Classical and Established Synthetic Routes to Dimethyl Pimelate (B1236862)
The most traditional and widely employed method for synthesizing dimethyl pimelate is through the direct esterification of pimelic acid with methanol (B129727). chemicalbook.comchemicalbook.com This acid-catalyzed reaction is a cornerstone of organic synthesis. Typically, a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid is used to facilitate the reaction. chemicalbook.com
In a representative laboratory-scale procedure, pimelic acid is refluxed with an excess of methanol in the presence of a catalytic amount of p-toluenesulfonic acid for several hours. chemicalbook.com The reaction progress is monitored until the consumption of the starting pimelic acid is nearly complete. Following the reaction, the acidic catalyst is neutralized, often with a weak base like sodium carbonate. The excess methanol is then removed by distillation, yielding crude this compound. chemicalbook.com High-purity this compound is subsequently obtained through vacuum distillation. chemicalbook.com This method is known for its high yields, often exceeding 98%. chemicalbook.com
Alternative historical methods for producing pimelic acid, the precursor to this compound, include the oxidation of cyclohexanone (B45756) and the hydrolysis of pentamethylene cyanide. orgsyn.org Pimelic acid has also been synthesized from cyclohexene-4-carboxylic acid and its derivatives. acs.org The esterification of pimelic acid derived from these routes would also be considered a classical approach to this compound.
Table 1: Classical Synthesis of this compound via Esterification
| Reactants | Catalyst | Key Steps | Purity | Yield |
| Pimelic acid, Methanol | p-Toluenesulfonic acid | Reflux, Neutralization, Filtration, Distillation | 99.8% | 98.08% |
Advanced Strategies for this compound Synthesis
In recent years, research has focused on developing more efficient and environmentally benign methods for the synthesis of this compound, moving away from classical multi-step procedures that often involve harsh reagents.
Catalytic Synthesis from Cyclohexanone and Dimethyl Carbonate
An advanced and greener synthetic route involves the direct synthesis of this compound from cyclohexanone and dimethyl carbonate (DMC). researchgate.net This process is significant as it utilizes DMC, a non-toxic and environmentally friendly methylating agent, as a substitute for more hazardous reagents. The reaction proceeds in the presence of a catalyst and involves the formation of a key intermediate, carbomethoxycyclohexanone (CMCH). researchgate.net This intermediate is then further converted to this compound. researchgate.net
The reaction mechanism is understood to involve the activation of cyclohexanone by the catalyst, leading to the formation of an enolate which then reacts with dimethyl carbonate. This is followed by a series of steps resulting in the formation of this compound. Research has shown that this one-pot synthesis can achieve significant yields and selectivities, with one study reporting a 49% yield and 66% selectivity for this compound. researchgate.net
Utilization of Solid Base Catalysts in this compound Production
The synthesis of this compound from cyclohexanone and dimethyl carbonate is effectively facilitated by solid base catalysts. researchgate.net The function of these catalysts is to promote the abstraction of a proton from the alpha-position of cyclohexanone, a crucial step in the reaction pathway. researchgate.net
Studies have investigated various solid base catalysts, and it has been found that catalysts with moderate base strength, such as magnesium oxide (MgO), are particularly effective in promoting the formation of this compound. researchgate.net The use of solid catalysts is advantageous as it simplifies the separation and recovery of the catalyst from the reaction mixture, contributing to a more sustainable and economically viable process. In contrast, solid acid catalysts like alumina (B75360) (Al2O3) were found to only promote the aldol (B89426) condensation of cyclohexanone. researchgate.net
Principles of Green Chemistry in the Synthesis of this compound
The synthesis of this compound from cyclohexanone and dimethyl carbonate aligns with several key principles of green chemistry. The use of dimethyl carbonate, a non-toxic and biodegradable reagent, is a prime example of employing safer chemicals. researchgate.net DMC itself can be synthesized from methanol and carbon dioxide, a greenhouse gas, thereby contributing to carbon capture and utilization strategies. researchgate.net
Furthermore, the use of heterogeneous solid base catalysts promotes waste reduction by allowing for easy catalyst recycling and minimizing the need for corrosive and hazardous homogeneous catalysts. The one-pot nature of this synthesis also improves atom economy and reduces the number of synthetic steps, energy consumption, and waste generation compared to traditional routes. orgsyn.org
Table 2: Advanced Synthesis of this compound
| Starting Materials | Catalyst Type | Key Intermediate | Green Chemistry Principles |
| Cyclohexanone, Dimethyl Carbonate | Solid Base (e.g., MgO) | Carbomethoxycyclohexanone (CMCH) | Use of safer reagents (DMC), Catalysis, Atom economy |
Esterification and Transesterification Reactions involving this compound
This compound, as a diester, can undergo further reactions such as transesterification to produce other esters.
Transesterification of this compound to Homologous Esters
This compound can serve as a starting material for the synthesis of other pimelic acid esters through transesterification. This reaction involves reacting this compound with a different alcohol in the presence of a suitable catalyst to exchange the methyl groups for other alkyl or aryl groups. While specific studies focusing solely on the transesterification of this compound to its homologous esters are not extensively detailed in the provided search results, the principle is a standard organic transformation. For instance, this compound has been used as an internal standard in the analysis of other esters after transesterification to their corresponding ethyl esters. chemicalbook.com This indicates the feasibility of such reactions. The general reaction would involve heating this compound with an excess of the desired alcohol (e.g., ethanol, propanol) and a catalyst, which could be an acid, base, or an organometallic compound, to drive the equilibrium towards the formation of the new diester.
Catalytic Methyl Transfer Reactions Mediated by this compound
Scientific literature extensively details the synthesis of this compound through reactions that involve a methyl transfer step, rather than its role as a mediator in such reactions. In these processes, this compound is the end product. The methyl group is typically transferred from a methylating agent, such as dimethyl carbonate (DMC), to a pimelate precursor. researchgate.net For instance, in the synthesis from cyclohexanone and DMC, the reaction proceeds via the methylation of an intermediate species. researchgate.net Transmethylation is a broad class of organic reactions where a methyl group is transferred between compounds. wikipedia.org In biological systems, this is crucial for processes like the methionine cycle. nih.gov However, in industrial organic synthesis, reagents like dimethyl carbonate are employed as green methylating agents. rsc.org Isotope-labeling studies have confirmed that in base-catalyzed reactions with DMC, a direct methyl transfer occurs from the dimethyl carbonate to the substrate. escholarship.org There is no significant evidence in current research to suggest that this compound itself acts as a catalyst or mediator for methyl transfer reactions.
Optimization of Reaction Parameters and Process Intensification in this compound Synthesis
The efficient synthesis of this compound is a subject of research, with a focus on optimizing reaction conditions and applying process intensification principles to improve yield, selectivity, and sustainability.
One key synthetic route that has been optimized is the reaction of cyclohexanone with dimethyl carbonate (DMC) using solid base catalysts. researchgate.net This process involves a two-step mechanism. First, the intermediate carbomethoxycyclohexanone (CMCH) is formed from cyclohexanone and DMC. Subsequently, CMCH is converted to this compound (DMP) through a reaction with a methoxide (B1231860) group. researchgate.net The effectiveness of the solid base catalyst is linked to its ability to activate cyclohexanone by abstracting a proton at the alpha position. researchgate.net
Research has shown that catalysts with moderate base strength, such as magnesium oxide (MgO), are particularly effective for facilitating the formation of DMP. researchgate.net The optimization of several reaction parameters has been systematically studied to maximize the output of this synthesis.
Key Research Findings on Reaction Parameter Optimization:
Effect of Temperature: The reaction temperature significantly influences both the conversion of cyclohexanone and the selectivity towards this compound.
Catalyst Dosage: The amount of catalyst used is a critical parameter that needs to be balanced to achieve optimal reaction rates without promoting unwanted side reactions. researchgate.net
Reaction Time: Sufficient reaction time is necessary to ensure the completion of both steps of the reaction mechanism. researchgate.net
Under optimized conditions of 260 °C, a reaction time of 5 hours, a catalyst mass fraction of 1.5%, and a cyclohexanone to DMC molar ratio of 1:4, a cyclohexanone conversion of 83.6% and a DMP selectivity of 51.8% have been achieved. researchgate.net
The table below summarizes the performance of various solid base catalysts in the synthesis of this compound from cyclohexanone and dimethyl carbonate.
Table 1: Effect of Different Solid Base Catalysts on this compound Synthesis Reaction conditions: Cyclohexanone:DMC = 1:4; T = 260 °C; time = 5 h; catalyst wt % = 1.5%. researchgate.net
| Catalyst | Cyclohexanone Conversion (%) | Selectivity to DMP (%) | Selectivity to CMCH (%) | Other Products (%) |
|---|---|---|---|---|
| MgO | 83.6 | 51.8 | 13.9 | 34.3 |
| CaO | 70.2 | 30.5 | 2.5 | 67.0 |
| SrO | 65.4 | 25.1 | 1.8 | 73.1 |
| BaO | 60.1 | 18.2 | 1.5 | 80.3 |
Process Intensification:
Process intensification refers to the development of innovative technologies that lead to substantially smaller, cleaner, safer, and more energy-efficient chemical processes. ethernet.edu.et While specific literature on the process intensification of this compound synthesis is limited, established principles can be applied to its known production routes.
Continuous Flow Synthesis (Microreactors): The synthesis of this compound could be adapted to a continuous flow process using microreactors. mdpi.com This technology offers superior heat and mass transfer, precise control over reaction parameters like temperature and residence time, and enhanced safety, particularly for exothermic reactions. mdpi.comnih.gov The synthesis from cyclohexanone and DMC, which requires high temperatures, could benefit from the excellent temperature control offered by flow reactors, potentially minimizing the formation of byproducts and improving selectivity. researchgate.net This method allows for rapid screening of optimal conditions and can be scaled up by "numbering-up" (running multiple reactors in parallel). mdpi.com
Reactivity Profiles and Mechanistic Investigations of Dimethyl Pimelate
Reaction Mechanisms in the Formation of Dimethyl Pimelate (B1236862)
Dimethyl pimelate can be synthesized through various routes, including the esterification of pimelic acid. chemicalbook.com However, an alternative, more environmentally friendly approach involves the reaction of cyclohexanone (B45756) with dimethyl carbonate (DMC) in the presence of solid base catalysts. researchgate.netacs.orgacs.org This method proceeds through a series of steps involving intermediate species and substrate activation.
Elucidation of Intermediate Species, e.g., Carbomethoxycyclohexanone (CMCH)
In the synthesis of this compound from cyclohexanone and dimethyl carbonate, a key intermediate identified is carbomethoxycyclohexanone (CMCH), also known as methyl 2-oxocyclohexanecarboxylate. researchgate.netacs.orgacs.org Research indicates that CMCH is formed in the initial step of the reaction between cyclohexanone and DMC. researchgate.netacs.orgacs.org Subsequently, CMCH is converted to this compound through a reaction involving a methoxide (B1231860) group. researchgate.netacs.orgacs.org Studies investigating this synthesis over solid base catalysts have provided evidence supporting CMCH as a crucial intermediate. researchgate.netacs.orgacs.orgresearchgate.netscispace.com
Mechanistic Role of Substrate Activation (e.g., Cyclohexanone Activation) in this compound Synthesis
The synthesis of this compound from cyclohexanone and dimethyl carbonate is significantly influenced by the activation of cyclohexanone. researchgate.netacs.orgacs.org Basic catalysts play a primary role in this activation by abstracting a proton from the alpha position of cyclohexanone, generating a carbanion (enolate) species. researchgate.netacs.orgacs.org This enolate is a key nucleophile that attacks the carbonyl group of dimethyl carbonate, leading to the formation of the CMCH intermediate. researchgate.netacs.orgacs.org The effectiveness of solid base catalysts, particularly those with moderate strength like magnesium oxide (MgO), in facilitating the formation of this compound highlights the importance of this base-catalyzed activation step. researchgate.netacs.orgacs.org
Nucleophilic Reactivity of this compound
This compound, as a diester, exhibits nucleophilic reactivity primarily at the alpha carbons to the carbonyl groups. The presence of electron-withdrawing ester functionalities increases the acidity of the protons on the adjacent methylene (B1212753) groups, allowing for their abstraction by a suitable base to form enolate intermediates. These enolates are carbon nucleophiles that can participate in various reactions, such as alkylations and additions to electrophilic centers. While specific detailed studies focusing solely on the nucleophilic reactions of this compound are not extensively detailed in the provided search results, the general reactivity of diester enolates supports this mode of reaction.
Electrophilic Reactivity of this compound
This compound can also act as an electrophile, primarily at the carbonyl carbons of the ester groups. These carbons are susceptible to nucleophilic attack due to the partial positive charge induced by the electronegativity of the oxygen atoms. Reactions involving nucleophilic acyl substitution, such as transesterification or reaction with amines to form amides, exemplify the electrophilic nature of the carbonyl centers in this compound. One search result mentions the use of this compound as an internal standard in the analysis of other esters after transesterification to ethyl esters, implicitly demonstrating its ability to undergo transesterification reactions. fishersci.cafishersci.dk
Condensation Reactions Involving this compound
This compound is known to participate in various condensation reactions, particularly those involving the formation of new carbon-carbon bonds. These reactions often leverage the nucleophilic character of the alpha carbons after deprotonation.
Dieckmann Condensation and Related Cyclization Reactions with this compound
A prominent condensation reaction involving diesters like this compound is the Dieckmann condensation. wikipedia.orgjkchemical.com This is an intramolecular reaction of a diester with a base to yield a cyclic beta-keto ester. wikipedia.orgjkchemical.com In the case of this compound, the Dieckmann condensation leads to the formation of a six-membered cyclic beta-keto ester. wikipedia.org The mechanism involves the deprotonation of an alpha proton by a base, followed by intramolecular nucleophilic attack of the resulting enolate on the carbonyl carbon of the other ester group. wikipedia.orgyoutube.com This forms a cyclic intermediate which then eliminates an alkoxide to yield the cyclic beta-keto ester product. wikipedia.orgyoutube.com Studies have demonstrated the Dieckmann condensation of diethyl pimelate (a related diester) under solvent-free conditions, highlighting the feasibility of this cyclization for pimelate derivatives. rsc.orgpsu.educhegg.com The Dieckmann condensation is a valuable tool for the synthesis of cyclic compounds and has been explored for various diesters. wikipedia.orgcore.ac.uk
Radical Chemistry and Photoreactivity of this compound
The radical chemistry and photoreactivity of this compound involve its behavior under conditions that promote the formation of free radicals or when exposed to light. Studies on related carbonyl compounds and esters provide a basis for understanding the potential radical and photochemical pathways that this compound might undergo.
Photochemical studies of ketones, including dimethyl γ-keto pimelate (DMKP), a related compound, have been investigated. Photolysis of DMKP in carbon tetrachloride solution at 3130 Å resulted in the formation of methyl propanoate as a Norrish type I product cdnsciencepub.com. This suggests that photolytic cleavage adjacent to the carbonyl group can occur in keto-esters. The study also indicated energy transfer processes, rationalized by an exciplex mechanism cdnsciencepub.com.
While direct studies focusing solely on the radical chemistry of this compound are less extensively documented in the provided search results, the concept of radical reactions involving esters and dicarboxylic acid derivatives is relevant. Free radical reactions often involve initiation, propagation, and termination steps khanacademy.orglibretexts.org. Initiation can be triggered by heat or light in the presence of initiators uchicago.edu.
The photoreactivity of compounds containing ester functionalities can also be influenced by their incorporation into larger molecular structures or matrices. For instance, pimelic acid, the diacid precursor to this compound, has been used in the formation of photoreactive coordination polymers researchgate.netacs.org. In one study, replacing adipic acid with pimelic acid in a hydrothermal reaction with a cinnamaldehyde (B126680) derivative and Cd(NO3)2·4H2O resulted in a photoreactive 3D coordination polymer researchgate.netacs.org. Upon irradiation with 365 nm UV light, the ligands within the crystal underwent a regioselective photochemical [2+2] cycloaddition reaction acs.org. While this involves pimelic acid within a coordination polymer, it highlights the potential for photoreactions in derivatives of pimelic acid under specific structural and environmental conditions.
Another related area involves the study of polymers containing ketone or ester groups and their photodegradation behavior. Copolymers containing dimethyl-γ-ketopimelate (DMKP) showed enhanced sensitivity to ultraviolet degradation in air researchgate.net. This indicates that the presence of keto-ester moieties can influence the photochemical stability and degradation pathways of materials they are incorporated into researchgate.net.
The generation and reactions of various radicals, such as methyl radicals from the photolysis of azomethane, have been studied, including their reactions in the presence of other compounds dss.go.th. While this compound was not the primary focus, understanding the behavior of different radical species is fundamental to predicting potential radical reactions involving DMP.
The concept of regioselectivity in photochemical reactions of carbonyl compounds has also been explored, showing that irradiation can lead to substituted products acs.org. Although this compound was not explicitly studied in this context, the principles of photochemical functionalization are relevant to understanding its potential reactivity under irradiation.
Based on the available information, the radical chemistry and photoreactivity of this compound are likely to involve processes such as:
Photolytic cleavage: Similar to related keto-esters, irradiation could potentially lead to fragmentation via Norrish type reactions, particularly if carbonyl groups are present or formed under reaction conditions.
Reactions with externally generated radicals: this compound could participate in reactions with radicals generated from other sources, such as those produced during photolysis or initiated by thermal decomposition of radical initiators. These reactions could involve hydrogen abstraction or addition to functional groups.
Influence of molecular environment: As seen with pimelic acid in coordination polymers, the solid-state environment or incorporation into polymer matrices can significantly influence the photoreactivity of pimelate derivatives.
Further detailed research specifically on the radical and photochemical reaction mechanisms and kinetics of isolated this compound would provide a more comprehensive understanding of its behavior under these conditions.
Detailed Research Findings and Data:
One relevant study involved the photolysis of dimethyl γ-keto pimelate (DMKP). The quantum yield of methyl propanoate (a type I product) formed during the photolysis of DMKP at 3130 Å in carbon tetrachloride solution was reported.
| Compound | Irradiation Wavelength | Solvent | Product | Product Type | Quantum Yield |
| Dimethyl γ-keto pimelate | 3130 Å | Carbon Tetrachloride | Methyl propanoate | Norrish Type I | 0.03 cdnsciencepub.com |
This data point provides specific evidence of a photochemical reaction pathway (Norrish Type I cleavage) occurring in a closely related compound, suggesting a similar reactivity might be possible for this compound under appropriate conditions, particularly if it contains or can form a carbonyl group in conjugation or proximity to the ester functionalities. However, this compound itself is a simple diester without a keto group in the pimelate chain. Therefore, direct Norrish type I or II reactions as observed for ketones or keto-esters would not be expected for this compound itself. Its photoreactivity would likely involve different mechanisms, possibly related to ester photochemistry or reactions initiated by radical species generated externally or through less common photolytic pathways of esters.
Studies on the photolysis of other esters and related compounds indicate that ester photochemistry can involve various processes depending on the structure and conditions, including fragmentation and rearrangement pathways, often proceeding through radical intermediates osti.gov.
Further research is needed to specifically elucidate the radical and photochemical reaction profiles of this compound itself, beyond what can be inferred from related compounds.
Data Table:
| Compound | Irradiation Wavelength | Solvent | Product | Product Type | Quantum Yield |
| Dimethyl γ-keto pimelate | 3130 Å | Carbon Tetrachloride | Methyl propanoate | Norrish Type I | 0.03 cdnsciencepub.com |
Catalytic Systems and Their Performance in Dimethyl Pimelate Transformations
Heterogeneous Catalysis in Reactions Involving Dimethyl Pimelate (B1236862)
Heterogeneous catalysts, which exist in a different phase from the reactants, are central to many industrial chemical processes due to their ease of separation from the reaction mixture and potential for regeneration and reuse. In the context of dimethyl pimelate, solid base catalysts have been a primary focus.
The synthesis of this compound (DMP) from precursors like cyclohexanone (B45756) and dimethyl carbonate (DMC) is effectively promoted by solid base catalysts. unistra.frgoogle.com The reaction proceeds through an intermediate, carbomethoxycyclohexanone (CMCH), which is then converted to DMP. unistra.frua.es The function of the base catalyst is to activate the cyclohexanone by abstracting a proton at the alpha position. unistra.frgoogle.com
Studies have shown that the strength of the basic sites on the catalyst is a critical factor. Catalysts such as magnesium oxide (MgO), which possesses basic sites of weak and moderate strength, have demonstrated excellent performance, sometimes surpassing traditional homogeneous base catalysts like K2CO3. unistra.fr Characterization techniques, such as CO2 temperature-programmed desorption (CO2-TPD), are used to evaluate the basic strength of these materials. For instance, the basic strength of various oxides has been ranked in the order of CaO > La2O3 > MgO > ZrO2. unistra.fr
Mixed oxide systems, such as zinc-magnesium oxide (ZnxMg1-xO), have also been investigated. These solid solutions can exhibit high catalytic activity attributed to a favorable density of both medium-strength acidic and basic sites. google.com
A clear relationship exists between the catalyst's properties and its activity and selectivity in this compound synthesis. For solid base catalysts, moderate basic strength is often key to maximizing the yield of this compound. unistra.fr Strong basic sites, such as those on CaO and La2O3, can promote the desired methoxycarbonylation to produce DMP, but catalysts with moderate strength like MgO have been shown to provide higher yields under certain conditions. unistra.frresearchgate.net For MgO-based catalysts, a good linear correlation has been observed between the yield of products and the basicity of the corresponding basic sites. researchgate.net
Selectivity is a crucial aspect of these catalytic processes. While solid bases are active for methoxycarbonylation, solid acid catalysts like Al2O3 are generally inactive for this reaction and instead tend to promote the aldol (B89426) condensation of cyclohexanone. unistra.frgoogle.com Control over selectivity can also be achieved by modifying reaction conditions. For example, when using MgO, lower temperatures may favor the formation of the intermediate CMCH, while higher temperatures drive the reaction toward a higher yield of DMP. unistra.fr
Table 1: Performance of Various Solid Base Catalysts in the Synthesis of this compound from Cyclohexanone and Dimethyl Carbonate This table is interactive. Click on headers to sort.
| Catalyst | Reaction Temp. (°C) | Cyclohexanone Conversion (%) | This compound Yield (%) | CMCH Yield (%) | Main Product |
|---|---|---|---|---|---|
| MgO | 180 | 36.4 | 10.1 | 22.5 | CMCH |
| MgO | 260 | 95.6 | 43.5 | 1.8 | This compound |
| La₂O₃ | 180 | 66.5 | 18.7 | 40.2 | CMCH |
| CaO | 180 | 93.2 | 15.3 | 68.5 | CMCH |
| ZrO₂ | 180 | 10.3 | 0.8 | 8.9 | CMCH |
| K₂CO₃ | 180 | 98.7 | 35.7 | 50.1 | CMCH |
Data sourced from research on the synthesis of this compound over solid base catalysts. unistra.fr
The long-term stability and regenerability of catalysts are vital for industrial applications. The deactivation of solid catalysts is a significant challenge. For solid base catalysts, common deactivation mechanisms include the deposition of carbonaceous materials (coke) on active sites and, in some cases, the loss of structural integrity. rsc.orgleapchem.com Coke formation, particularly of highly poly-aromatic types, can block catalyst pores and active sites. rsc.orgleapchem.com For base catalysts specifically, deactivation can also occur through structural collapse mediated by components like KOH, which can be present in certain formulations. rsc.orgleapchem.com
Regeneration strategies aim to restore the catalyst's activity. A common method for catalysts deactivated by coke is calcination (burning off the coke in the presence of air or oxygen). However, the effectiveness of regeneration depends on the nature of the deactivation. For instance, a hydrothermal regeneration process can successfully reverse the effects of coke on a solid acid catalyst by recovering a significant portion of its acidity and textural properties. rsc.orgleapchem.com Conversely, the same process can worsen the structural damage in a base catalyst if its deactivation is due to framework collapse. rsc.orgleapchem.com The choice of regeneration method must be tailored to the specific catalyst system and the primary mode of deactivation.
Homogeneous Catalytic Systems for this compound Reactions
Homogeneous catalysis, where the catalyst is in the same phase as the reactants (typically in a liquid solution), offers advantages in terms of high activity, selectivity, and mild reaction conditions. researchgate.net These systems, often based on organometallic complexes of transition metals like palladium, rhodium, and ruthenium, are cornerstones of fine chemical synthesis. researchgate.netresearchgate.net
Key reactions where homogeneous catalysts excel include hydrogenations, carbonylations, and hydroformylations. scribd.com For example, the hydrogenation of esters to alcohols is a well-established transformation catalyzed by ruthenium-pincer complexes. scribd.com Similarly, the carbonylation of olefins is effectively catalyzed by cationic palladium complexes featuring bidentate ligands. google.com
Despite the broad utility of homogeneous catalysis, specific examples of its application in transformations directly involving this compound are not extensively documented in the reviewed literature. Theoretically, homogeneous catalysts could be employed for the hydrogenation of the ester groups in this compound to yield 1,7-heptanediol (B42083) or for other C-C bond-forming reactions. However, detailed studies focusing on this compound as a substrate in such systems appear to be limited.
Organocatalytic Approaches in this compound Chemistry
Organocatalysis utilizes small, chiral organic molecules to catalyze chemical reactions, representing a third major pillar of catalysis alongside metal and enzymatic catalysis. researchgate.netresearchgate.net This field has grown rapidly, providing powerful tools for asymmetric synthesis, where the formation of a specific stereoisomer is desired. Organocatalysts operate through various activation modes, including the formation of enamines or iminium ions, and non-covalent interactions like hydrogen bonding. researchgate.netresearchgate.net These methods have been successfully applied to a wide range of reactions, such as aldol and Michael reactions. researchgate.net
While organocatalysis is a versatile tool, its direct application to reactions where this compound is a primary substrate is not well-documented in the available literature. Research has shown the use of building blocks prepared from this compound in subsequent asymmetric syntheses. For example, a chiral β-keto sulfoxide (B87167) derived from this compound was used as a starting material in the synthesis of the natural product (-)-cis-lauthisan. ua.es The Dieckmann condensation of this compound to form a cyclic β-keto ester is a known intramolecular reaction, but it is typically a base-catalyzed process rather than a classic organocatalytic transformation. The direct, selective derivatization of this compound itself using common organocatalytic strategies remains an area with limited specific examples in published research.
Enzymatic Catalysis in the Derivatization and Polymerization of this compound
Enzymatic catalysis offers a green and highly selective alternative for chemical synthesis, operating under mild conditions with high specificity. Lipases, in particular, have proven to be robust catalysts not only for their natural function of hydrolyzing fats but also for synthetic reactions like esterification, transesterification, and polymerization. unistra.fr
The use of this compound as a monomer in enzymatic polymerization has been successfully demonstrated. Specifically, immobilized Candida antarctica lipase (B570770) B (iCALB) has been used to catalyze the bulk polymerization of this compound with the bio-based diol 2,5-bis(hydroxymethyl)furan (BHMF). rsc.org This enzymatic process involves a two-stage method of oligomerization followed by polyesterification under vacuum to produce furanic-aliphatic polyesters. rsc.org The process is notable for avoiding the toxic metal catalysts often used in polycondensation reactions.
Studies have also explored the substrate preferences of lipases. In one report, iCALB showed a preference for adipic acid over pimelic acid, though this preference might differ when using the corresponding dimethyl esters. rsc.org Besides polymerization, lipases can also catalyze the selective hydrolysis of diesters. For instance, lipases from Thermomyces lanuginosa have been used for the partial hydrolysis of prochiral diesters to yield chiral monoesters. researchgate.net This highlights the potential of enzymatic methods for the precise and selective modification of this compound.
Table 2: Characteristics of Polyesters Produced by Enzymatic Polymerization of this compound (DMPim) and 2,5-Bis(hydroxymethyl)furan (BHMF) using iCALB This table is interactive. Click on headers to sort.
| Polymer | Mn (g/mol) | Đ (PDI) | Tg (°C) | Tm (°C) | Td,5% (°C) |
|---|---|---|---|---|---|
| Poly(2,5-furandimethylene pimelate) | 10,700 | 1.8 | -23 | 85 | 344 |
Data sourced from research on the enzymatic bulk synthesis of BHMF polyesters. rsc.org(Mn = Number-average molecular weight; Đ (PDI) = Polydispersity Index; Tg = Glass transition temperature; Tm = Melting temperature; Td,5% = Temperature at 5% weight loss)
Lipase-Catalyzed Hydrolysis of this compound
The enzymatic hydrolysis of dialkyl dicarboxylates like this compound is a key process for producing valuable monoester intermediates, such as monomethyl pimelate. This reaction involves the selective cleavage of one of the two ester groups. Lipases are the most frequently used biocatalysts for such transformations due to their ability to perform selective hydrolysis under mild conditions. nih.gov
Candida antarctica lipase B (CALB), often in its immobilized form (Novozym 435), is a versatile and highly active enzyme for the hydrolysis of various esters. nih.govwur.nl Its effectiveness stems from a narrow, deep active site that can impart high stereospecificity. nih.gov Research on prochiral and symmetric diesters, which are structurally analogous to this compound, demonstrates that lipases can catalyze hydrolysis with high enantioselectivity and chemoselectivity. nih.govwur.nl For instance, the hydrolysis of prochiral bis(ethoxycarbonylmethyl) substituted 1,4-dihydropyridine-3,5-dicarboxylates using CALB yielded the corresponding monoacids with enantiomeric excesses ranging from 68% to 93%. wur.nl
The efficiency and selectivity of the hydrolysis can be controlled by optimizing reaction parameters. Key factors include the choice of lipase, solvent system, temperature, and pH. nih.gov Studies on symmetric biphenyl (B1667301) esters showed that elevating the temperature and increasing the concentration of a co-solvent like dimethyl sulfoxide (DMSO) could lead to almost exclusive mono-hydrolysis with lipases from Candida rugosa, Mucor miehei, and Pseudomonas fluorescens. nih.gov Similarly, the hydrolysis of dimethyl 1-butyryloxy-1-carboxymethylphosphonate using lipases from Candida rugosa, Candida antarctica, and Aspergillus niger resulted in the desired optically active product with high enantiomeric ratios. mdpi.com While direct studies on this compound are limited, the findings from these analogous systems provide a strong framework for its selective hydrolysis.
Table 1: Research Findings on Lipase-Catalyzed Hydrolysis of Analogous Diesters
| Substrate | Lipase Catalyst | Solvent/Medium | Key Findings | Reference(s) |
|---|---|---|---|---|
| Symmetric Biphenyl Diester | Candida rugosa lipase (CRL), Mucor miehei lipase (MML), Pseudomonas fluorescens lipase (PFL) | DMSO/Water | Elevated temperature (37°C) and DMSO content improved chemoselectivity, favoring mono-hydrolysis. | nih.gov |
| Prochiral 1,4-Dihydropyridine Diesters | Candida antarctica lipase B (Novozym 435) | Phosphate buffer / Organic solvent | Enantioselective hydrolysis achieved enantiomeric excesses of 68-93%. The solvent system significantly influenced selectivity. | wur.nl |
| Dimethyl 1-Butyryloxy-1-carboxymethylphosphonate | Candida antarctica lipase, Candida rugosa lipase | Phosphate buffer | High enantiomeric ratio (up to 126) was achieved, yielding optically active monoacid. | mdpi.com |
| Dimethyl 7-hydroxy-3,3-dimethyl-2,4-dioxabicyclo[3.3.0]octane-6,8-dicarboxylate | Pig Liver Esterase | Phosphate buffer / Acetone | Catalyzed the hydrolysis to provide the corresponding mono-ester. | rsc.org |
Enzymatic Polycondensation Utilizing this compound Derivatives
Enzymatic polycondensation is a sustainable method for synthesizing polyesters, and this compound serves as a key building block (monomer). The reaction typically involves the polycondensation of a dialkyl dicarboxylate, such as this compound, with a diol. The most widely employed biocatalyst for this process is the immobilized form of Candida antarctica lipase B (CALB), commercially known as Novozym 435. researchgate.netresearchgate.net This enzyme is noted for its high thermal stability and selectivity, particularly for primary hydroxyl groups. researchgate.netmdpi.com
The synthesis of polyesters from diesters and diols is often conducted using a two-step procedure to achieve high molecular weights. acs.orgnih.gov
Oligomerization: The monomers (e.g., this compound and a diol like 1,8-octanediol) are reacted at a moderately high temperature (e.g., 90°C) under an inert atmosphere for an initial period. nih.gov
Polymerization: A vacuum is applied to the system to effectively remove the condensation byproduct (methanol, in the case of this compound), which shifts the reaction equilibrium towards the formation of a high-molecular-weight polymer. nih.govresearchgate.net
Research on monomers analogous to this compound, such as dimethyl furandicarboxylate and diethyl adipate, provides detailed insights into this process. For instance, the CALB-catalyzed copolymerization of dimethyl furandicarboxylate isomers with various aliphatic diols successfully produced copolyesters, with the final polymers obtained after a prolonged reaction time under vacuum. nih.gov Similarly, studies on the polycondensation of aliphatic diacids (C2-C12) and diols (C2-C12) have shown that the methylene (B1212753) chain length of the monomers significantly affects the polymer yield and molecular weight, with longer chains often resulting in higher molecular weight polyesters. researchgate.net The choice of solvent can also be critical, with diphenyl ether being a common and effective medium, although greener alternatives like eucalyptol (B1671775) have also been successfully used. nih.gov
Table 2: Research Findings on Enzymatic Polycondensation with Analogous Monomers
| Monomer System | Lipase Catalyst | Conditions | Resulting Polymer | Reference(s) |
|---|---|---|---|---|
| Dimethyl furandicarboxylate (DMFDCA) isomers + aliphatic diols (C6-C12) | Novozym 435 (iCALB) | Two-step: 90°C (2h, N₂), then vacuum (70h) | Furanic copolyesters with varying degrees of polymerization. | acs.orgnih.gov |
| Diethyl pyridine-2,4-dicarboxylate + 1,8-octanediol | Novozym 435 (CaLB) | 95°C, 24h, in Eucalyptol | Poly(1,8-octylene-2,4-pyridinedicarboxylate) with Mn up to 3500 g/mol. | nih.gov |
| Sebacic acid + 1,4-butanediol | Novozym 435 | Solvent-free, reduced pressure | Polyester (B1180765) with a molecular weight of over 1 x 10⁴ g/mol. | researchgate.net |
| Adipic acid + 1,4-butanediol | Immobilized Mucor miehei lipase | Diisopropyl ether | Resulted in the formation of the corresponding polyester. | researchgate.net |
Advanced Applications of Dimethyl Pimelate in Organic Synthesis
Dimethyl Pimelate (B1236862) as a Core Synthon for Complex Molecular Architectures
In the field of organic synthesis, dimethyl pimelate is frequently utilized as a foundational building block, or synthon, for creating intricate molecular structures. chemimpex.com Its bifunctional nature, with ester groups at both ends of a flexible seven-carbon chain, makes it an ideal starting point for a range of chemical transformations, including esterification and condensation reactions. chemimpex.com This adaptability allows chemists to incorporate the C7 backbone of this compound into larger, more complex molecules. These molecules are often intermediates in the synthesis of new materials, specialty chemicals, pharmaceuticals, and agrochemicals. chemimpex.com The utility of this compound as a synthon is highlighted by its role in preparing complex molecular frameworks that are central to both academic research and industrial chemical production. chemimpex.com
Synthesis of Dicarboxylic Acids from Alicyclic Ketones via this compound Intermediates
A significant application demonstrating the intermediate role of this compound is its synthesis from alicyclic ketones, such as cyclohexanone (B45756). Research has shown that this compound can be effectively synthesized from cyclohexanone and dimethyl carbonate (DMC) using solid base catalysts. researchgate.net This process provides a sustainable alternative to traditional oxidation methods that often rely on harsh reagents. researchgate.net
The reaction proceeds in a stepwise manner, as detailed in the table below:
| Step | Reactants | Catalyst | Intermediate/Product | Description |
| 1 | Cyclohexanone, Dimethyl Carbonate (DMC) | Solid Base (e.g., MgO) | Carbomethoxycyclohexanone (CMCH) | The base catalyst activates the cyclohexanone, which then reacts with DMC to form the intermediate CMCH. researchgate.net |
| 2 | Carbomethoxycyclohexanone (CMCH) | Methoxide (B1231860) | This compound (DMP) | The intermediate CMCH undergoes further reaction with a methoxide group, leading to the formation of this compound. researchgate.net |
The function of the base catalyst is critical, as it facilitates the abstraction of an alpha-proton from the cyclohexanone, enabling the initial reaction. researchgate.net This synthetic route transforms a common alicyclic ketone into a valuable linear diester, which can then be hydrolyzed to the corresponding dicarboxylic acid, pimelic acid, if desired.
Role of this compound in Polymer Chemistry and Advanced Materials
This compound is a key component in the field of polymer science, where it is used primarily as a monomer for producing polyesters and serves as a target for the development of sustainable, bio-based materials.
As a C7 dimethyl ester, this compound functions as a di-ester monomer in condensation polymerization reactions. chemimpex.com Polyesters are synthesized through the reaction of a di-ester with a diol (a molecule with two alcohol groups). In this process, the ester groups of this compound react with the hydroxyl groups of the diol, forming a chain of repeating ester linkages and releasing methanol (B129727) as a byproduct. This polycondensation reaction results in a long-chain polyester (B1180765).
The properties of the resulting polyester can be tuned by selecting different diols to react with this compound. The use of this compound and other natural dicarboxylic acids is central to creating polyesters with specific thermomechanical properties and flexibility. pittstate.edu This makes it a valuable building block for producing durable materials suitable for applications in textiles and packaging. chemimpex.com
With a growing emphasis on sustainability, significant research has focused on producing polymers from renewable resources. Pimelic acid, the precursor to this compound, has been identified as a natural dicarboxylic acid that can be sourced through biosynthesis, making it a candidate for creating bio-based polyesters. pittstate.edu
Several biosynthetic pathways have been developed to produce pimelic acid and its derivatives:
Modified Fatty Acid Synthesis: In bacteria like E. coli, pimelate can be synthesized through a modified fatty acid pathway where intermediates are disguised as O-methyl esters. nih.gov
Biotin (B1667282) Synthesis Precursor: In Bacillus subtilis, free pimelic acid is an essential precursor in the biosynthesis of biotin and is assembled via the fatty acid synthesis pathway. nih.gov
Enzymatic Production: Specific enzymes, such as 3-ketoacyl-CoA thiolase, are being engineered to improve the biosynthetic production of dicarboxylic acids, including pimelic acid. researchgate.net
Once bio-based pimelic acid is produced, it can be readily converted to bio-based this compound via standard esterification with methanol. chemicalbook.com This renewable monomer can then be used in polymerization reactions to create bio-polyesters, reducing the reliance on petrochemical feedstocks. pittstate.edu Research demonstrates that polyesters synthesized from renewable materials like pimelic acid can exhibit good thermomechanical properties and flexibility, making them promising for practical applications. pittstate.edu
Stereoselective and Asymmetric Synthesis Leveraging this compound as a Precursor
Asymmetric synthesis, which selectively produces one enantiomer of a chiral molecule, is crucial in modern chemistry. nih.gov this compound is a prochiral molecule, meaning it is not chiral itself but can be converted into a chiral product in a single step. This property makes it an excellent precursor for stereoselective reactions.
A key strategy for such transformations is the enzymatic desymmetrization of diesters. Enzymes like lipases or esterases can selectively hydrolyze one of the two ester groups in a prochiral diester. semanticscholar.org Applying this to this compound would result in a chiral monoester-monoacid. Although specific literature on this compound is nascent, this approach has been successfully applied to analogous diesters:
Dimethyl Glutarate Derivatives: The enzymatic desymmetrization of dimethyl 3-(benzylamino)glutarate has been used to synthesize (R)-3,4-diaminobutanoic acid. semanticscholar.org
Dimethyl Succinate Derivatives: Ene-reductases have been used for the asymmetric reduction of unsaturated precursors to produce chiral dimethyl 2-methylsuccinate with high enantioselectivity. mdpi.com
These examples establish a clear precedent for the potential of this compound. By selecting the appropriate enzyme, it is possible to control the hydrolysis of one of its two ester groups, yielding a valuable chiral building block for the synthesis of enantiomerically pure compounds. nih.govsemanticscholar.org
Enantiodivergent synthesis is an advanced strategy that allows for the preparation of both enantiomers of a target molecule from a single chiral starting material. researchgate.net This is often achieved by changing the order of reagent addition or the reaction pathway.
While no published route currently details an enantiodivergent synthesis starting directly from this compound, its potential as a precursor is significant. If the asymmetric desymmetrization described in the previous section were optimized to produce either the (R)- or (S)-monoester of pimelic acid, these two enantiomers would serve as ideal starting points for enantiodivergent syntheses. Each enantiomeric monoester could be elaborated through different reaction sequences to access distinct families of chiral natural products. This concept has been demonstrated with other precursors, such as using a phosphorus-based reagent where the order of nucleophile addition controls the final stereochemistry, allowing access to both enantiomers of a product from a single reagent isomer. nih.gov The creation of chiral, non-racemic building blocks from this compound would therefore open a pathway for its use in sophisticated, enantiodivergent routes to complex target molecules.
Strategic Importance of this compound in Pharmaceutical Intermediate Synthesis
The unique structure of this compound makes it an ideal starting material for a variety of complex molecules, including those with significant therapeutic potential. Its C7 chain is a recurring motif in several classes of biologically active compounds.
β-Aminoalcohols are critical structural motifs found in a vast array of natural products and pharmaceutical agents, including widely used β-blockers. growingscience.com The synthesis of these compounds is a major focus in medicinal chemistry. growingscience.comgaylordchemical.comrsc.org Synthetic strategies often involve the ring-opening of epoxides with amines. growingscience.com While this compound can be transformed into various intermediates, its direct, widespread application as a precursor for β-aminoalcohol scaffolds is not extensively documented in primary research literature. However, its derivatives, such as those resulting from cyclization or functional group interconversion, could theoretically serve as precursors for more complex aminoalcohols.
Isoprostanoids are prostaglandin (B15479496) isomers formed in the body via free-radical-catalyzed peroxidation of essential fatty acids. They are important biomarkers for oxidative stress. The synthesis of these complex molecules often requires building blocks with specific chain lengths and functionalities. The seven-carbon chain of this compound makes it a conceptually suitable precursor for constructing portions of the isoprostanoid skeleton, although specific condensation pathways originating directly from this compound for isoprostanoid synthesis are not prominently detailed in recent literature. Its structural relevance suggests potential utility in retrosynthetic strategies for these and related lipid mediators.
A significant application of this compound is in the total synthesis of specialized pro-resolving mediators (SPMs), a class of potent, endogenously produced lipid mediators that actively orchestrate the resolution of inflammation. mdpi.comnih.gov this compound serves as a key starting material for crucial fragments in the synthesis of resolvins derived from n-3 docosapentaenoic acid (n-3 DPA), such as Resolvin D2n-3 DPA (RvD2n-3 DPA) and Resolvin D5n-3 DPA (RvD5n-3 DPA). mdpi.comnih.govnih.gov
| Starting Material | Reaction | Intermediate | Yield | Reference |
|---|---|---|---|---|
| This compound | Selective monohydrolysis (NaOH, THF/H₂O) | Methyl 6-carboxyhexanoate | 70% | nih.gov |
| Methyl 6-carboxyhexanoate | Aliphatic Friedel-Crafts acylation | Ketone precursor for alkyne fragment | 59% | nih.gov |
Derivatization of this compound to Tertiary Diols and Dichlorides
The ester functionalities of this compound are ripe for transformation into other functional groups, expanding its utility as a synthetic intermediate. Reaction with excess organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium reagents (R-Li), converts both ester groups into tertiary alcohols, yielding a symmetrical tertiary diol. This transformation provides access to highly functionalized and sterically hindered diol scaffolds.
Furthermore, this compound can be reduced to the corresponding diol, heptane-1,7-diol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This diol can then be converted to the corresponding dichloride, 1,7-dichloroheptane, through treatment with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). These resulting dichlorides are valuable electrophilic building blocks for subsequent nucleophilic substitution and coupling reactions.
Friedel-Crafts Alkylation and Related Electrophilic Aromatic Substitution Reactions with this compound Derivatives
Friedel-Crafts reactions are a cornerstone of organic chemistry for attaching substituents to aromatic rings. wikipedia.orgmasterorganicchemistry.com While this compound itself is not an alkylating or acylating agent, its derivatives can be powerful reagents in such transformations. As mentioned previously, a key step in the synthesis of a fragment for RvD2n-3 DPA involves an intramolecular aliphatic Friedel-Crafts acylation. nih.gov In this case, the mono-acid chloride derived from this compound acts as the electrophile.
Generally, Friedel-Crafts reactions involve the activation of an alkyl halide or acyl halide with a Lewis acid, such as aluminum chloride (AlCl₃), to generate a potent electrophile (a carbocation or acylium ion). masterorganicchemistry.comlibretexts.orgorganic-chemistry.org This electrophile is then attacked by the electron-rich aromatic ring. libretexts.org Derivatives of this compound, such as pimeloyl dichloride (the di-acid chloride), can be used to acylate two equivalents of an aromatic compound or to perform an intramolecular cyclization if tethered to an aromatic ring, leading to the formation of cyclic ketones. These reactions are crucial for synthesizing polycyclic aromatic systems and other complex architectures.
Decarboxylative Coupling Reactions with Analogues of this compound
Decarboxylative cross-coupling has emerged as a powerful and sustainable strategy for forming carbon-carbon and carbon-heteroatom bonds, using readily available carboxylic acids as substitutes for traditional organohalide reagents. wikipedia.orgnih.gov These reactions typically proceed with the loss of carbon dioxide as the only byproduct, which is an environmental advantage. rsc.org
Biochemical and Biological Investigations Involving Dimethyl Pimelate
Exploration of Biosynthetic Pathways Related to Dimethyl Pimelate (B1236862) Derivatives
Pimelic acid, the parent dicarboxylic acid of dimethyl pimelate, is involved in the biosynthesis of biotin (B1667282) (vitamin B7) and the amino acid lysine (B10760008) in certain organisms hmdb.ca. In bacteria such as Bacillus subtilis, pimelic acid is an intermediate in biotin synthesis, generated through pathways that can involve genes like bioI and bioW. BioW, a pimeloyl-CoA synthetase, converts pimelic acid to pimeloyl-CoA, indicating that the free acid form is an intermediate in this process in B. subtilis nih.gov. In Escherichia coli, the pimelate moiety is synthesized via the fatty acid synthesis pathway, where BioC methylates malonyl-ACP, leading to malonyl-ACP methyl ester, which then undergoes elongation to form pimeloyl-ACP methyl ester. BioH subsequently cleaves the methyl ester to yield pimeloyl-ACP nih.gov. This highlights variations in the initial steps of pimelate biosynthesis across different bacterial species.
Studies on the anaerobic degradation of benzoate (B1203000) in bacteria have also postulated a C7 dicarboxylic acid derivative, such as pimelic acid, as an intermediate nih.govmicrobiologyresearch.org. Investigations into Rhodopseudomonas palustris identified a gene cluster, pimFABCDE, predicted to encode enzymes involved in the beta-oxidation of dicarboxylic acids, including pimelate microbiologyresearch.org. These enzymes are thought to convert odd-chain dicarboxylic acids to glutaryl-CoA microbiologyresearch.org.
Metabolic Transformations and Biotransformation Studies of this compound
Metabolic transformations and biotransformations of this compound primarily involve the hydrolysis of its ester groups. While specific metabolic pathways for this compound itself in biological systems are not extensively detailed in the search results, its hydrolysis to pimelic acid or monomethyl pimelate is a likely transformation given the prevalence of esterase enzymes in biological systems.
Pimelic acid, the hydrolysis product, can be further metabolized. In anaerobic bacteria, pimelate can be activated by CoA transfer from succinyl-CoA, and the resulting pimeloyl-CoA can be oxidized through a sequence of beta-oxidation-like reactions, leading to products like glutaryl-CoA and acetyl-CoA nih.gov. Enzymes such as glutaryl-CoA dehydrogenase and glutaconyl-CoA decarboxylase are involved in this degradation process nih.gov.
Biotransformation studies often utilize enzymes for selective modifications of compounds. This compound, as a symmetric diester, is a substrate for enzymatic selective monohydrolysis, as discussed in Section 6.4.
Application of this compound Derivatives in Cellular and Immunological Research
This compound derivatives have found applications in cellular and immunological research, particularly in the synthesis of probes and in studies involving cellular processes like phagocytosis.
Synthesis of Oxidative Stress Biomarkers and Related Biological Probes Using this compound
This compound has been utilized in the synthesis of compounds that can serve as biological probes or intermediates in the synthesis of potential biomarkers. One example involves the use of this compound in the synthesis of a methyl 8-(dimethyloxyphosphoryl)-7-oxooctanoate intermediate, which was subsequently used in the synthesis of isoprostanoids mdpi.com. Isoprostanoids, such as F2-isoprostanes, are recognized as biomarkers of in vivo oxidative stress, formed from the non-enzymatic oxidation of polyunsaturated fatty acids mdpi.comcore.ac.uk. The synthesis of these biomarkers or related probes can involve intermediates derived from compounds like this compound. Fluorescent chemosensors for assessing distances between thiols in proteins have also been synthesized, and while the direct involvement of this compound in their synthesis is not explicitly stated in the provided snippets, the synthesis of such probes is a related area of research tdl.org.
Enzymatic Biotransformations of this compound, including Selective Monohydrolysis
Enzymatic biotransformation, particularly selective monohydrolysis, is a significant application of this compound in organic synthesis. Selective monohydrolysis of symmetric diesters like this compound yields the corresponding half-esters (monomethyl pimelate), which are valuable intermediates in the synthesis of more complex molecules tdl.orgresearchgate.net. This process distinguishes between the two identical ester groups in the symmetric diester researchgate.net.
Various methods for the selective monohydrolysis of symmetric diesters have been explored, including those using enzymes (biotransformations) or specific chemical conditions researchgate.netmdpi.com. Enzymatic approaches often offer high chemo-, regio-, and stereoselectivity under mild conditions sciforschenonline.org. While the search results mention the selective monohydrolysis of symmetric diesters generally tdl.orgresearchgate.netmdpi.com, and specifically mention the monohydrolysis of this compound using aqueous NaOH in THF uio.noresearchgate.net, they also indicate that lipases (enzymes in EC 3.1.1) can convert pimeloyl-[acp] methyl ester into pimelate monomethyl ester google.com. This suggests that enzymatic methods are applicable for the selective monohydrolysis of this compound derivatives.
The selective monohydrolysis of this compound using aqueous NaOH in THF has been reported to yield the corresponding carboxylic acid (monomethyl pimelate) in good yield uio.noresearchgate.net. This half-ester can then be further transformed, for example, by conversion to an acid chloride and subsequent Friedel-Crafts acylation uio.noresearchgate.net. Selective monohydrolysis is a crucial step in the synthesis of various compounds, including intermediates for the synthesis of specialized pro-resolving mediators uio.no.
Data on the yield of monomethyl pimelate from the selective monohydrolysis of this compound is available:
| Reactant | Reagent/Conditions | Product | Yield (%) | Citation |
| This compound | Aqueous NaOH in THF | Monomethyl pimelate | 70 | uio.noresearchgate.net |
This selective transformation highlights the utility of both chemical and potentially enzymatic methods in accessing valuable intermediates from this compound for further synthesis and biological investigations.
Environmental Fate and Degradation Studies of Dimethyl Pimelate
Microbial Biodegradation Pathways of Dimethyl Pimelate (B1236862) in Environmental Systems
Microbial biodegradation is a primary process influencing the fate of organic compounds in the environment. For dimethyl pimelate, the initial step in microbial degradation is likely the hydrolysis of the ester bonds, leading to the formation of monomethyl pimelate and subsequently pimelic acid (heptanedioic acid). This is analogous to the established biodegradation pathways of other dimethyl esters, such as dimethyl phthalate (B1215562) (DMP), where microorganisms hydrolyze DMP to monomethyl phthalate (MMP) and then to phthalic acid before further degradation fishersci.sewikipedia.orgnih.govmetabolomicsworkbench.org.
Studies on the degradation of pimelic acid, the corresponding dicarboxylic acid, provide further insight into the potential downstream microbial pathways. Pimelic acid can be degraded by various microorganisms, including some bacteria under anaerobic conditions iarc.frnih.gov. For instance, denitrifying bacteria have been shown to degrade pimelate through a pathway involving activation with coenzyme A (CoA) to form pimeloyl-CoA nih.gov. This is followed by a series of beta-oxidation-like reactions, leading to the formation of shorter-chain coenzyme A esters, including glutaryl-CoA and acetyl-CoA nih.gov. Pimeloyl-CoA has also been identified as an intermediate in the anaerobic degradation of other compounds like p-cymene (B1678584) by bacteria such as Aromatoleum aromaticum umweltprobenbank.de. The conversion of pimelate to pimeloyl-CoA is a key step in its metabolic processing by microorganisms fishersci.fi.
While specific microbial consortia or isolated strains uniquely capable of degrading this compound are not extensively detailed in the provided search results, the documented degradation of related esters and pimelic acid suggests that microorganisms possessing esterase activity and pathways for dicarboxylic acid metabolism are likely involved in its breakdown in environmental systems. Microorganisms known to degrade phthalate esters, which share structural similarities as dicarboxylic acid esters, include Micrococcus sp., Sphingomonas yanoikuyae, Burkholderia cepacia, and Variovorax sp. fishersci.sewikipedia.orgnih.govmetabolomicsworkbench.org. These examples highlight the microbial capacity to metabolize such ester compounds.
Abiotic Degradation Mechanisms and Environmental Transformation of this compound
Abiotic processes can also contribute to the environmental transformation of this compound. Hydrolysis, particularly in the presence of acids or bases, is a probable abiotic degradation mechanism for ester compounds. While direct studies on the abiotic hydrolysis of this compound were not prominently featured, the hydrolysis of the related compound diethyl pimelate has been mentioned wikipedia.org. This suggests that the ester bonds in this compound can be cleaved chemically in the environment, especially under non-neutral pH conditions.
This compound is generally reported as stable under normal temperatures and pressures fishersci.dk. However, it is incompatible with strong oxidizing agents, acids, bases, and reducing agents, indicating that reactions with these substances could lead to its degradation fishersci.dkfishersci.canih.gov.
Thermal decomposition is another abiotic transformation process, although it is typically relevant under conditions not commonly found in the natural environment unless combustion occurs. Upon thermal decomposition, this compound can release irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO2) fishersci.dkfishersci.canih.govnih.govfishersci.be.
It is worth noting that in some specific chemical degradation processes of humic acids, this compound has been identified as a degradation product wikidata.orgwikipedia.org. This indicates that while typically considered a substance undergoing degradation, it can also potentially be formed under certain environmental transformation pathways of complex organic matter.
Compared to microbial degradation, abiotic processes like hydrolysis and photodecomposition are generally considered slow and less significant for the removal of similar ester compounds like phthalate esters in the environment metabolomicsworkbench.org. This suggests that microbial activity is likely the dominant factor in the environmental degradation of this compound.
Ecological Impact Assessments and Environmental Risk Analysis of this compound
Ecological impact assessments and environmental risk analyses for this compound are not extensively detailed in the provided search results. Several safety data sheets indicate that no ecological damage is known or expected under normal use conditions wikipedia.org. Some sources state that the product is not classified as hazardous to the environment nih.govfishersci.be. One safety data sheet classifies the disposal of this compound to landfill as waste class J(0), indicating no adverse effects on health or the environment wikipedia.org.
However, some safety data sheets also mention the importance of avoiding discharge into sewers and the environment wikipedia.orgfishersci.ca. The lack of specific detailed ecological data, such as toxicity to aquatic organisms (fish, daphnia, algae) and data on its persistence, bioaccumulation potential, and mobility in soil, is noted in some safety data sheets fishersci.dknih.govfishersci.ca.
While information specifically on the ecological impact of this compound is limited, the environmental fate and potential persistence are key factors in risk analysis. For comparison, dimethyl phthalate (DMP), a related dimethyl ester, is recognized as an environmental contaminant with a relatively long half-life in the natural environment (approximately 20 years) metabolomicsworkbench.org. Although the toxicity and endocrine-disrupting properties of DMP are outside the scope of this article, its persistence highlights that some dimethyl esters can be environmentally stable. The extent to which this applies to this compound would depend on its specific degradation rates in various environmental compartments.
Advanced Analytical Techniques for Dimethyl Pimelate Research
Spectroscopic Methodologies for the Characterization and Quantification of Dimethyl Pimelate (B1236862)
Spectroscopy is indispensable for probing the molecular structure and properties of dimethyl pimelate. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide detailed information about its atomic arrangement, functional groups, and mass, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of this compound. Both ¹H NMR and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework of the molecule.
The ¹H NMR spectrum of this compound is characterized by distinct signals that correspond to the chemically non-equivalent protons in its structure. chemicalbook.com The symmetry of the molecule simplifies the spectrum. The six protons of the two equivalent methoxy (B1213986) groups (-OCH₃) typically appear as a sharp singlet. The protons of the methylene (B1212753) (-CH₂-) groups in the pentane (B18724) chain appear as multiplets due to spin-spin coupling with adjacent protons. Specifically, the protons on the carbons alpha to the carbonyl groups (C2 and C6) are shifted further downfield compared to the other methylene protons due to the electron-withdrawing effect of the ester groups. tcichemicals.com
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. guidechem.com The spectrum will show distinct peaks for the carbonyl carbon of the ester group, the methoxy carbon, and the three chemically different methylene carbons of the heptanedioate (B1236134) backbone. The chemical shifts are indicative of the electronic environment of each carbon atom. docbrown.info
The following table summarizes typical NMR spectral data for this compound, usually recorded in a solvent like deuterated chloroform (B151607) (CDCl₃). tcichemicals.comcarlroth.com
Table 1: Representative NMR Data for this compound in CDCl₃
| Nucleus | Chemical Shift (δ) in ppm | Description |
|---|---|---|
| ¹H NMR | ~ 3.67 | Singlet, 6H (2 x -OCH₃) |
| ~ 2.30 | Triplet, 4H (2 x -CH₂-CO) | |
| ~ 1.63 | Multiplet, 4H (2 x -CH₂-CH₂-CO) | |
| ~ 1.35 | Multiplet, 2H (-CH₂- in the center) | |
| ¹³C NMR | ~ 174.0 | Carbonyl Carbon (C=O) |
| ~ 51.5 | Methoxy Carbon (-OCH₃) | |
| ~ 34.0 | C2/C6 Methylene Carbon (-CH₂-CO) | |
| ~ 28.8 | C3/C5 Methylene Carbon (-CH₂-CH₂-CO) | |
| ~ 24.7 | C4 Methylene Carbon (center -CH₂) |
Note: Exact chemical shifts can vary slightly depending on the solvent and experimental conditions. carlroth.compitt.edu
Infrared (IR) Spectroscopy in Reaction Monitoring and Characterization of this compound
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in this compound and for monitoring the progress of reactions, such as its synthesis via esterification of pimelic acid. chemicalbook.com The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
The most prominent feature in the IR spectrum of this compound is the strong absorption band associated with the carbonyl (C=O) group of the ester function, which typically appears around 1730-1740 cm⁻¹. guidechem.com The presence of this band is a clear indicator of the ester functionality. Another key set of absorptions are the C-O stretching vibrations, which appear in the 1300-1100 cm⁻¹ region. Additionally, the spectrum shows characteristic C-H stretching vibrations of the aliphatic methylene and methyl groups just below 3000 cm⁻¹. The absence of a broad O-H stretch (typically around 3300-2500 cm⁻¹) confirms the complete conversion of the carboxylic acid starting material during synthesis.
Table 2: Characteristic Infrared (IR) Absorption Bands for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H Stretch (Aliphatic) | 2950 - 2850 | Medium to Strong |
| C=O Stretch (Ester) | 1740 - 1730 | Strong, Sharp |
| C-O Stretch (Ester) | 1300 - 1100 | Strong |
Source: Data derived from general principles of IR spectroscopy and available spectral data. nist.govnist.gov
Mass Spectrometry (MS) for Identification, Purity Assessment, and Quantification of this compound
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nist.gov It is used to confirm the molecular weight of this compound and to study its fragmentation pattern, which serves as a molecular fingerprint for identification and structural confirmation. researchgate.net
In electron ionization (EI) mass spectrometry, this compound (molecular weight: 188.22 g/mol ) will typically show a molecular ion peak [M]⁺ at m/z = 188. nist.govspectrabase.com This peak confirms the molecular mass of the compound. The molecular ion is often unstable and undergoes fragmentation, leading to a series of characteristic daughter ions. libretexts.org For esters, common fragmentation pathways include the loss of an alkoxy group (-OCH₃) or a McLafferty rearrangement. libretexts.org
Key fragments for this compound include:
[M-31]⁺ (m/z 157): Resulting from the loss of a methoxy radical (•OCH₃).
[M-59]⁺ (m/z 129): Corresponding to the loss of the carbomethoxy group (•COOCH₃).
[M-73]⁺ (m/z 115): Resulting from the loss of •CH₂COOCH₃.
Base Peak: The most abundant fragment ion often appears at a lower m/z value, resulting from further fragmentation.
The precise mass measurement capabilities of high-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of this compound, providing an additional layer of confirmation for its identity and purity. medchemexpress.com
Table 3: Common Mass Fragments of this compound in EI-MS
| m/z Value | Proposed Fragment Identity |
|---|---|
| 188 | [M]⁺ Molecular Ion |
| 157 | [M - •OCH₃]⁺ |
| 129 | [M - •COOCH₃]⁺ |
| 115 | [M - CH₂COOCH₃]⁺ |
| 98 | [C₅H₆O₂]⁺ (from McLafferty rearrangement) |
| 87 | [C₄H₇O₂]⁺ |
| 74 | [CH₃O-C(OH)=CH₂]⁺ (from McLafferty rearrangement) |
| 59 | [COOCH₃]⁺ |
Source: Based on NIST Mass Spectrometry Data and general fragmentation patterns. nist.govdocbrown.info
Chromatographic Separation Techniques Applied to this compound
Chromatographic methods are essential for separating this compound from complex mixtures, which is a prerequisite for accurate quantification and qualitative analysis. Both gas and liquid chromatography are employed, depending on the sample matrix and analytical goals.
Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative and Qualitative Analysis of this compound
Gas chromatography-mass spectrometry (GC-MS) is the premier technique for the analysis of volatile and thermally stable compounds like this compound. jk-sci.com It combines the powerful separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. researchgate.net
In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. unipi.it this compound is separated from other components of the mixture based on its boiling point and its interactions with the column's stationary phase. A common stationary phase for this type of analysis is a nonpolar 5% phenyl-methylpolysiloxane. unipi.itnih.gov The retention time—the time it takes for the compound to travel through the column—is a characteristic property that aids in its identification under specific chromatographic conditions. nih.gov
After eluting from the GC column, the separated this compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides definitive identification. nih.gov For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode, where only specific fragment ions characteristic of this compound are monitored, greatly enhancing sensitivity and selectivity. researchgate.net This method has been successfully used for the simultaneous quantification of numerous substances, including diesters, migrating from food contact materials. nih.gov
Table 4: Representative GC-MS Analytical Parameters for this compound
| Parameter | Typical Condition |
|---|---|
| Column | Fused silica (B1680970) capillary, e.g., HP-5MS (30 m x 0.25 mm, 0.25 µm film) unipi.it |
| Carrier Gas | Helium |
| Injector Mode | Splitless or Split unipi.it |
| Oven Program | Temperature programmed, e.g., initial 60-80°C, ramped to 280-300°C unipi.itresearchgate.net |
| MS Detector | Electron Ionization (EI) at 70 eV unipi.it |
| Acquisition Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) researchgate.net |
High-Performance Liquid Chromatography (HPLC) in this compound Related Analytical Protocols
While GC-MS is often preferred for this compound itself due to its volatility, High-Performance Liquid Chromatography (HPLC) serves as a vital analytical tool in related research contexts. HPLC is particularly useful for analyzing less volatile or thermally unstable compounds, such as the parent dicarboxylic acid (pimelic acid) or its degradation products in a mixture. researchgate.net
In some applications, this compound is used as an internal standard for the quantification of other, less volatile plasticizers or esters by HPLC. chemicalbook.com The analysis typically employs reverse-phase chromatography, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and a solvent like acetonitrile (B52724) or methanol). nih.govresearchgate.net Since this compound lacks a strong chromophore, UV detection can be challenging at higher wavelengths, but it is detectable at lower wavelengths (e.g., 210 nm). nih.gov
For the analysis of dicarboxylic acids themselves, derivatization with a UV-absorbing or fluorescent tag (e.g., phenacyl esters) is often performed prior to HPLC analysis to enhance detection sensitivity. nih.govresearchgate.net
Table 5: General HPLC Conditions for Dicarboxylic Acid Ester Analysis
| Parameter | Typical Condition |
|---|---|
| Column | Reverse-phase, e.g., C18 (e.g., 250 x 4.6 mm, 5 µm) nih.gov |
| Mobile Phase | Gradient or isocratic mixture of water (often acidified) and acetonitrile/methanol (B129727) nih.govnih.gov |
| Detector | UV (e.g., 210 nm) or Diode Array Detector (DAD) nih.gov |
| Flow Rate | ~1.0 mL/min nih.gov |
Development and Application of Hyphenated Analytical Techniques for this compound Systems
The analysis of this compound, a dicarboxylic acid ester, in various matrices necessitates highly sensitive and selective analytical methods. Hyphenated analytical techniques, which couple a separation technique with a detection technique, have emerged as powerful tools in the research and quantification of this compound. researchgate.netrjpn.orgnih.govhumanjournals.com These methods offer enhanced resolution, improved signal-to-noise ratios, and the ability to provide structural information, which is crucial for unambiguous identification. researchgate.netresearchgate.net This section explores the development and application of key hyphenated techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis-Mass Spectrometry (CE-MS), in the context of this compound analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used hyphenated technique for the analysis of volatile and semi-volatile compounds like this compound. nih.govresearchgate.net The technique combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry.
Principles and Method Development:
In GC-MS analysis, the sample is first vaporized and introduced into the GC column. The separation of this compound from other components in a mixture is achieved based on its boiling point and affinity for the stationary phase within the column. researchgate.net Due to its relatively low volatility, derivatization of the parent pimelic acid to this compound is often a necessary step to facilitate its passage through the GC system. nih.govresearchgate.net
The selection of the GC column's stationary phase is critical for achieving good separation. A 5% phenyl methyl siloxane column is often suitable for the analysis of substances like this compound, as it provides good efficiency at the required high oven temperatures. plos.org The temperature program of the GC oven is optimized to ensure adequate separation from other matrix components.
Following separation in the GC column, the eluted this compound enters the mass spectrometer. Electron ionization (EI) is a common ionization technique used in GC-MS, where high-energy electrons bombard the molecule, causing it to ionize and fragment. researchgate.net The resulting mass spectrum is a unique fingerprint of the compound, showing the molecular ion peak and various fragment ions. The fragmentation pattern provides structural information that confirms the identity of this compound. For dialkyl esters, characteristic fragmentation often involves cleavage at the ester group. nih.gov
Research Findings and Applications:
GC-MS has been successfully applied to the analysis of dicarboxylic acid methyl esters, including those of pimelic acid, in various environmental samples such as atmospheric aerosols. nih.govresearchgate.netscilit.com In these studies, derivatization of the parent dicarboxylic acids to their methyl esters is a common sample preparation step. The GC-MS analysis allows for the identification and quantification of these esters at low concentrations.
The table below summarizes typical GC-MS parameters and findings for the analysis of dicarboxylic acid methyl esters, which are analogous to the analysis of this compound.
| Parameter | Value/Finding | Reference |
| GC Column | 5% Phenyl Methyl Siloxane | plos.org |
| Derivatization | Esterification with BF₃/methanol or silylation with BSTFA | nih.govresearchgate.net |
| Ionization Mode | Electron Ionization (EI) | researchgate.net |
| Limit of Detection | ≤ 4 ng m⁻³ for LMW dicarboxylic acids | researchgate.net |
| Reproducibility | RSD% ≤ 15% | researchgate.net |
This table presents illustrative data based on the analysis of similar dicarboxylic acid esters.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a versatile technique that is particularly useful for the analysis of less volatile and thermally labile compounds, which may not be suitable for GC-MS without derivatization. humanjournals.com
Principles and Method Development:
In LC-MS, the separation of this compound is achieved in a liquid mobile phase passing through a packed column. Reversed-phase chromatography with a C18 column is a common approach for the separation of moderately polar compounds like this compound. researchgate.net The mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile or methanol, is optimized to achieve the desired retention and separation. csic.esresearchgate.net
The eluent from the LC column is introduced into the mass spectrometer via an interface, such as an electrospray ionization (ESI) source. ESI is a soft ionization technique that generates intact molecular ions, which is advantageous for determining the molecular weight of the analyte. researchgate.net Tandem mass spectrometry (LC-MS/MS) can be employed for enhanced selectivity and sensitivity. In LC-MS/MS, a specific precursor ion of this compound is selected and fragmented to produce characteristic product ions, which are then detected. youtube.comnih.gov This multiple reaction monitoring (MRM) mode significantly reduces background noise and improves quantification limits. plos.org
For dicarboxylic acids, derivatization can also be employed in LC-MS to improve ionization efficiency and chromatographic retention.
Research Findings and Applications:
LC-MS/MS methods have been developed for the quantification of dicarboxylic acids in biological matrices. nih.gov While specific studies on this compound are limited, the principles are directly applicable. These methods often involve a derivatization step to enhance sensitivity. The validation of such methods typically includes assessing linearity, accuracy, precision, and the limit of quantification (LOQ). youtube.comnih.gov
The following table outlines typical parameters and performance characteristics for LC-MS/MS analysis of dicarboxylic acids, providing a framework for this compound analysis.
| Parameter | Value/Finding | Reference |
| LC Column | C18 reversed-phase | researchgate.net |
| Mobile Phase | Acetonitrile/water or Methanol/water gradient | csic.esresearchgate.net |
| Ionization Mode | Electrospray Ionization (ESI) | researchgate.net |
| Detection Mode | Multiple Reaction Monitoring (MRM) | plos.org |
| Linearity | R² > 0.99 | nih.gov |
| Accuracy/Recovery | 85-115% | youtube.comnih.gov |
| Precision (CV%) | < 15% | youtube.com |
This table presents illustrative data based on the analysis of similar dicarboxylic acids and their derivatives.
Capillary Electrophoresis-Mass Spectrometry (CE-MS)
CE-MS is a high-resolution separation technique that is well-suited for the analysis of charged and polar compounds. nih.govnih.govspringernature.com For neutral compounds like this compound, modifications to the CE method are necessary.
Principles and Method Development:
Capillary electrophoresis separates analytes based on their electrophoretic mobility in an electric field. nih.gov Since this compound is a neutral molecule, it does not possess electrophoretic mobility. Therefore, its analysis by CE-MS requires the use of micellar electrokinetic chromatography (MEKC). In MEKC, a surfactant is added to the background electrolyte above its critical micelle concentration. The neutral this compound partitions into the micelles, which have their own electrophoretic mobility, allowing for separation.
The separated analytes are then introduced into the mass spectrometer, typically via an ESI interface. nih.gov The coupling of CE to MS can be challenging due to the low flow rates in CE. A sheath liquid is often used to provide a stable electrical connection and to make up the flow rate required for stable electrospray. mdpi.com
Research Findings and Applications:
CE-MS has been successfully applied to the analysis of various small molecules, including dicarboxylic acids. nih.gov For the analysis of pimelic acid, good separation efficiency has been achieved using a background electrolyte containing a chromophore for indirect UV detection, which could be adapted for mass spectrometric detection. nih.gov The development of CE-MS methods for neutral esters like this compound would likely involve MEKC. While specific research on this compound using CE-MS is not widely published, the technique holds potential for high-efficiency separations, especially in complex matrices where high resolving power is required. nih.govspringernature.com
The table below illustrates potential parameters for the analysis of small molecules like this compound using CE-MS.
| Parameter | Value/Finding | Reference |
| Separation Mode | Micellar Electrokinetic Chromatography (MEKC) | nih.gov |
| Capillary | Fused silica | nih.gov |
| Background Electrolyte | Buffer containing a surfactant (e.g., SDS) | nih.gov |
| Ionization Mode | Electrospray Ionization (ESI) | nih.gov |
| Interface | Sheath-liquid interface | mdpi.com |
This table presents illustrative parameters based on the principles of CE-MS for neutral analytes.
Theoretical and Computational Investigations on Dimethyl Pimelate
Quantum Chemical Studies of Dimethyl Pimelate (B1236862) Reactivity and Reaction Mechanisms
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of molecules. rsc.orgmdpi.com These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular orbital energies, and reaction pathways. For dimethyl pimelate, such studies can elucidate the mechanisms of its formation and subsequent transformations.
Reactivity Analysis: The reactivity of this compound is centered around its two ester functional groups. Quantum chemical calculations can map the electrostatic potential surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. The carbonyl carbons of the ester groups are expected to be primary electrophilic sites, susceptible to nucleophilic attack, while the carbonyl oxygens are nucleophilic centers. Key reactivity descriptors that can be calculated include:
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions indicate the molecule's ability to donate or accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity.
Fukui Functions: These functions provide a more detailed picture of site-specific reactivity, predicting where a molecule will react with electrophiles, nucleophiles, or radicals.
Reaction Mechanism Elucidation: Computational studies can model the entire energy profile of a chemical reaction, identifying transition states, intermediates, and activation energies. researchgate.netrsc.org For instance, the hydrolysis of this compound (the reverse of its esterification) can be modeled step-by-step. This involves calculating the energy changes as a water molecule or hydroxide (B78521) ion attacks a carbonyl carbon, leading to a tetrahedral intermediate, and subsequent breakdown to pimelic acid and methanol (B129727). Similarly, the mechanism for its synthesis via Fischer esterification from pimelic acid and methanol can be computationally explored to optimize reaction conditions.
A hypothetical reaction coordinate diagram for the base-catalyzed hydrolysis of one ester group in this compound would be calculated to determine the rate-limiting step, as shown in the table below.
Table 1: Hypothetical Calculated Energy Barriers for Hydrolysis of this compound
| Reaction Step | Description | Calculated Activation Energy (kJ/mol) |
|---|---|---|
| 1 | Nucleophilic attack of OH⁻ on carbonyl carbon | 45 |
| 2 | Formation of tetrahedral intermediate | -15 (relative to reactants) |
| 3 | Elimination of methoxide (B1231860) (CH₃O⁻) | 60 |
| 4 | Proton transfer to form methanol and carboxylate | -5 |
This table is illustrative and based on typical values for ester hydrolysis.
Molecular Dynamics Simulations and Conformational Analysis of this compound Systems
While quantum mechanics describes electronic structure, molecular dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. nih.govyoutube.com MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that reveals how molecular conformations evolve. youtube.com
Conformational Analysis: this compound, with its flexible seven-carbon chain, can adopt a vast number of conformations. Conformational analysis aims to identify the most stable (lowest energy) arrangements of the molecule. lumenlearning.comsapub.org The flexible aliphatic chain is subject to torsional strain around its C-C bonds. The most stable conformations will minimize these strains, generally favoring anti (180°) arrangements over gauche (60°) interactions. lumenlearning.com The two terminal ester groups also add complexity due to their size and polarity.
MD simulations can be used to sample the conformational space of this compound extensively. By running a simulation, one can observe the molecule folding and unfolding, and statistically analyze the most frequently occurring conformations in different environments (e.g., in a vacuum, in a nonpolar solvent, or in water).
System Dynamics: MD simulations are also invaluable for understanding how this compound interacts with other molecules, such as solvents or other reactants. nih.gov For example, a simulation of this compound in a box of water molecules would reveal details about its solvation shell, the formation of hydrogen bonds between water and the ester's carbonyl oxygens, and the hydrophobic effect around the methylene (B1212753) chain. This provides insight into its solubility and behavior in aqueous solutions.
Table 2: Key Conformational Dihedrals in this compound
| Dihedral Angle | Description | Expected Low-Energy State |
|---|---|---|
| O=C-C-C | Between ester and aliphatic chain | Planar (syn- or anti-periplanar) |
| C-C-C-C | Along the central aliphatic chain | Anti (trans) |
| C-C-O-C | Within the ester group | Planar (s-trans or s-cis) |
Predictive Modeling of Chemical Behavior and Performance of this compound (e.g., Critical Properties via Group Contribution Methods)
Predictive models, especially those based on group contribution methods (GCM), allow for the estimation of thermophysical properties of a compound from its molecular structure alone, without the need for experimental data or intensive computation. researchgate.net These methods are based on the principle that a molecule's properties are the sum of contributions from its individual functional groups.
For this compound (CH₃OOC(CH₂)₅COOCH₃), the structure can be broken down into its constituent groups:
Two methyl ester groups (-COOCH₃)
Five methylene groups (-CH₂-)
Each group has a pre-determined numerical value for its contribution to a specific property (e.g., boiling point, critical temperature, or enthalpy of formation). By summing these contributions, one can obtain a reliable estimate of the property for the entire molecule. This is particularly useful for chemical engineering applications where properties like critical temperature (Tc), critical pressure (Pc), and acentric factor are needed for process design and simulation.
Table 3: Illustrative Group Contribution Calculation for Normal Boiling Point (Tb) of this compound
| Group | Number of Groups (n) | Contribution Value (gᵢ) | Total Contribution (n × gᵢ) |
|---|---|---|---|
| -COOCH₃ | 2 | 80.5 | 161.0 |
| -CH₂- | 5 | 22.8 | 114.0 |
| Total | 275.0 |
Note: This is a simplified, illustrative example. Actual GCM models use more complex equations, but the principle of summing group contributions remains the same. The estimated boiling point would be derived from the total contribution using a specific model's formula.
Chemoinformatic Approaches and Data Mining in this compound Research
Chemoinformatics involves the use of computational methods to analyze and manage large sets of chemical data. mdpi.comnih.gov While a single molecule like this compound is not a "large dataset," chemoinformatic tools are used to place it in the context of the broader "chemical space." nih.govresearchgate.net
Database Analysis and Similarity Searching: Chemical databases containing millions of compounds can be mined to find molecules structurally similar to this compound. By defining a structural query (e.g., aliphatic diesters with 7-10 carbons), researchers can retrieve a set of related compounds. Analyzing the known properties and applications of these neighbors can help predict potential uses for this compound. For example, if many similar diesters are used as plasticizers or solvents, it is plausible that this compound could function similarly.
Quantitative Structure-Property Relationship (QSPR): If a dataset of related diesters with known properties (e.g., boiling points, viscosities, flash points) is available, a QSPR model can be built. This involves calculating a variety of molecular descriptors (e.g., molecular weight, number of rotatable bonds, polar surface area) for each compound and using machine learning algorithms to create a mathematical model that correlates these descriptors with the property of interest. Such a model could then be used to predict the properties of this compound with high accuracy.
Computational Design and Optimization of Catalysts for this compound Transformations
Computational chemistry is a powerful tool for designing and optimizing catalysts for specific chemical transformations. pnnl.govmdpi.com For this compound, this could involve its synthesis (e.g., from pimelic acid) or its conversion into other valuable chemicals (e.g., hydrogenation to 1,7-heptanediol).
Catalyst Screening and Design: Theoretical methods, primarily DFT, can be used to screen potential catalyst materials in silico. nih.gov For example, in the synthesis of this compound from pimelic acid and methanol, various solid acid catalysts could be modeled. Calculations would focus on the binding energy of the reactants to the catalyst surface and the energy barrier for the esterification reaction. mdpi.com The goal is to find a catalyst that strongly binds the reactants but allows for a low-energy pathway to the products.
Mechanism-Based Optimization: For a transformation like the hydrogenation of this compound to 1,7-heptanediol (B42083), computational studies can elucidate the detailed reaction mechanism on a catalyst surface (e.g., a supported metal like Palladium or Ruthenium). mdpi.comnih.gov Researchers can model the step-by-step process: adsorption of the ester onto the metal surface, interaction with adsorbed hydrogen, and sequential hydrogenation of the carbonyl groups. By understanding the energetics of each step, including potential side reactions, the catalyst can be optimized. For instance, if a particular intermediate is too stable, leading to catalyst poisoning, the catalyst composition can be modified (e.g., by creating an alloy) to destabilize that intermediate and improve turnover. nih.gov
Table 4: Computationally Screened Parameters for Catalyst Design
| Parameter | Computational Metric | Desired Outcome for an Efficient Catalyst |
|---|---|---|
| Reactant Adsorption | Adsorption Energy (E_ads) | Strong enough for activation, weak enough for desorption |
| Reaction Barrier | Transition State Energy (E_TS) | As low as possible to maximize reaction rate |
| Product Desorption | Desorption Energy | Low, to free up active sites for the next cycle |
| Selectivity | Energy difference between desired and side-product pathways | High energy barrier for side reactions |
This table summarizes key metrics used in the computational design of catalysts for reactions involving this compound.
Future Research Directions and Emerging Paradigms in Dimethyl Pimelate Chemistry
Development of Next-Generation Sustainable Synthesis Routes for Dimethyl Pimelate (B1236862)
Current research highlights efforts to develop more sustainable methods for synthesizing dimethyl pimelate, moving away from traditional routes that may involve harsher conditions or less environmentally friendly reagents. One area of focus is the synthesis of DMP from cyclohexanone (B45756) and dimethyl carbonate (DMC) using solid base catalysts. researchgate.netacs.orgacs.org This approach is being explored as a greener alternative, utilizing DMC which can be produced from CO2, a potential method for carbon utilization. researchgate.net Studies have investigated the effectiveness of various solid base catalysts, such as magnesium oxide (MgO), in facilitating this reaction. researchgate.netacs.orgacs.org The reaction proceeds through an intermediate, carbomethoxycyclohexanone (CMCH), which is then converted to DMP. researchgate.netacs.orgacs.org The use of moderate strength solid bases, like MgO, has been shown to favor the formation of DMP. researchgate.netacs.orgacs.org
Another sustainable approach involves the synthesis of dicarboxylic esters, including this compound, from biomass-derived gamma-valerolactone (B192634) (GVL). rsc.org This novel route aims to provide an alternative, sustainable way to produce monomers for materials like Nylon, avoiding the need for toxic carbon monoxide. rsc.org
Exploration of Novel Catalytic Systems and Methodologies for this compound Transformations
The development of novel catalytic systems is crucial for enhancing the efficiency and selectivity of reactions involving this compound. Research into the synthesis of DMP from cyclohexanone and dimethyl carbonate underscores the importance of identifying effective solid base catalysts. researchgate.netacs.orgacs.org The catalytic activity in this reaction is linked to the basic properties of the catalysts, with moderate base strength facilitating DMP formation. researchgate.netacs.orgacs.org
Beyond synthesis, novel catalytic methodologies are being explored for transformations of related diesters, which could be extended to this compound. For instance, studies on the methylation of carboxylic acids using dimethyl carbonate have investigated various catalysts, including inorganic bases like K2CO3 and KOH, and organic bases such as DABCO. smith.edu These studies suggest a direct methyl transfer mechanism from DMC to the carboxylic acid. smith.edu While this research focuses on carboxylic acids, the principles and catalytic systems explored could inform future work on selective transformations of this compound.
Phase transfer catalysis, particularly gas-liquid phase-transfer catalysis (GL-PTC), represents another methodology with potential for reactions involving diesters like this compound. unive.itacs.org This technique can be adapted for continuous-flow operations and utilize environmentally preferable methylating agents like dimethyl carbonate. unive.it
Expansion of this compound Applications in Niche and High-Value Specialty Chemicals and Materials
This compound's versatility as a building block suggests potential for expanded applications in niche and high-value areas. Its current uses in flavors, fragrances, pharmaceuticals, and polymers highlight its adaptability. chemimpex.com Future research may explore its incorporation into more complex molecules for specialized applications. For example, related diesters have been used in the synthesis of intermediates for the development of new materials, such as cyclooctynes for bioorthogonal chemistry. rsc.org this compound itself has been used as an internal standard in the analysis of various compounds, indicating its utility in analytical chemistry and potentially in the development of new analytical methods. chemicalbook.comfishersci.camade-in-china.com Its properties, such as low volatility and high stability, make it suitable for formulations requiring prolonged shelf life and consistent performance, suggesting potential in advanced materials and specialty chemicals where these characteristics are critical. chemimpex.com
In-depth Advanced Mechanistic Studies on Complex this compound Reactions
A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing processes and developing new transformations. Studies on the synthesis of DMP from cyclohexanone and dimethyl carbonate have provided insights into the reaction pathway and the role of catalysts in activating reactants. researchgate.netacs.orgacs.org The mechanism involves the formation of an intermediate and subsequent reaction facilitated by basic sites on the catalyst. researchgate.netacs.orgacs.org
Further advanced mechanistic studies could utilize techniques like isotopic labeling and detailed kinetic analysis to elucidate complex reaction pathways and transition states. Research on the methylation of carboxylic acids with DMC, for instance, has employed isotope-labeling studies to propose a direct methyl transfer mechanism. smith.edu Applying similar rigorous mechanistic investigations to reactions involving this compound could unlock new synthetic possibilities and improve control over reaction outcomes. Historical studies on the Dieckmann condensation of diesters, including diethyl pimelate, have contributed to understanding ring closure mechanisms, providing a foundation for further mechanistic exploration of intramolecular reactions of this compound. gla.ac.uk
Integration of Artificial Intelligence and Machine Learning in this compound Research
The integration of Artificial Intelligence (AI) and Machine Learning (ML) is an emerging paradigm in chemical research, with significant potential to accelerate discoveries and optimize processes related to this compound. AI and ML can be applied to various aspects of chemistry, including synthesis planning, reaction development, and the prediction of molecular properties. youtube.comlanl.govhelmholtz-munich.de
For this compound chemistry, AI/ML could be used to:
Predict optimal synthesis conditions: By analyzing data from previous synthesis experiments, ML algorithms could predict the best catalysts, temperatures, pressures, and reactant ratios to maximize yield and selectivity for this compound production. acdlabs.com
Design novel catalysts: AI could assist in the design of new catalytic materials with tailored properties for specific transformations of this compound.
Explore new reaction pathways: ML models could help identify potential new reactions that this compound can undergo, expanding its synthetic utility. youtube.com
Predict properties and applications: AI could predict the physical and chemical properties of this compound derivatives and identify potential new high-value applications.
The increasing availability of chemical data, including reaction outcomes and compound properties, provides a fertile ground for applying AI/ML techniques to advance this compound research. acdlabs.com
Bio-inspired Synthesis and Catalysis Utilizing this compound
Bio-inspired approaches to synthesis and catalysis draw inspiration from natural biological processes, often leading to more efficient and environmentally friendly methods. While direct examples involving this compound are limited in the provided search results, the broader context of bio-inspired chemistry and the biological relevance of pimelic acid suggest potential future directions.
Pimelic acid, the diacid analog of this compound, is a precursor in the biosynthesis of biotin (B1667282) in various organisms. nih.govnih.govnih.govresearchgate.net The biological synthesis of pimelate involves modified fatty acid synthetic pathways and specific enzymes like BioC and BioH. nih.govnih.govnih.govresearchgate.net Understanding these natural biosynthetic routes could inspire the development of new, potentially enzymatic or bio-mimetic, methods for synthesizing this compound or its precursors under mild conditions.
Furthermore, enzymes or enzyme-like catalysts could be explored for catalyzing specific transformations of this compound, offering high selectivity and operating under ambient conditions, aligning with green chemistry principles.
Role of this compound in Concepts of Circular Economy and Sustainable Chemical Manufacturing
The principles of circular economy and sustainable chemical manufacturing aim to minimize waste, maximize resource efficiency, and utilize renewable resources. researchgate.netresearchgate.netmdpi.comgctlc.org this compound can play a role in these concepts in several ways:
Synthesis from renewable feedstocks: Developing synthesis routes from biomass-derived materials, such as the reported synthesis of dicarboxylic esters from gamma-valerolactone, directly contributes to using renewable resources and reducing reliance on fossil fuels. rsc.org
Use in sustainable products: If this compound is used in the production of materials or chemicals that are themselves designed for biodegradability, recyclability, or lower environmental impact, it contributes to a more sustainable product lifecycle. Its use in polymers, for example, could be explored within the context of developing more sustainable polymeric materials. chemimpex.com
Process intensification and efficiency: Research into novel catalytic systems and continuous-flow processes for this compound synthesis and transformations can lead to more energy-efficient and less wasteful manufacturing processes. unive.itacs.org
Valorization of waste streams: Future research could explore the potential to synthesize this compound or its precursors from waste biomass or other industrial byproducts, contributing to waste valorization within a circular economy framework.
Embracing the principles of green chemistry, which is foundational to sustainability and the circular economy, will be crucial in guiding future research in this compound chemistry. researchgate.netgctlc.org This includes designing less hazardous syntheses, using safer solvents, and developing more energy-efficient processes.
Q & A
Q. What are the standard methods for synthesizing and characterizing dimethyl pimelate in laboratory settings?
this compound is typically synthesized via esterification of pimelic acid (heptanedioic acid) with methanol under acidic catalysis. Characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm ester group formation and gas chromatography (GC) or high-performance liquid chromatography (HPLC) for purity assessment . For isotopic labeling, deuterated analogs (e.g., this compound-2,2,6,6-d₄) are prepared using deuterated methanol or labeled precursors, with purity verified via mass spectrometry .
Q. How is this compound utilized as an internal standard in analytical chemistry?
In GC-based methods, this compound serves as an internal standard due to its stability and distinct retention time. For example, in pesticide residue analysis, a solution of diethyl pimelate (4.0 µg/mL in acetone) is added to calibration and sample matrices to normalize instrument response and account for extraction efficiency . Method validation includes linearity checks (R² > 0.99) and recovery tests (90–110%) to ensure accuracy .
Advanced Research Questions
Q. What role does this compound play in studying aromatic compound metabolism in anaerobic bacteria?
In denitrifying bacteria, this compound is identified as an intermediate during the degradation of phthalate isomers. Cell suspension experiments with o-phthalate reveal its conversion to pimelate via β-oxidation, detected via thin-layer chromatography (TLC) and GC-MS of methylated extracts. Key intermediates like cyclohex-1-ene-carboxylate and 2-hydroxycyclohexanecarboxylate are also observed, suggesting a complex metabolic network . Researchers must optimize extraction protocols (e.g., ether partitioning) and validate intermediate identities using preparative TLC and mass spectrometry .
Q. How can researchers resolve contradictions in metabolic models involving pimelate synthesis pathways?
Genome-scale metabolic models (GEMs) often lack pimelate synthesis routes, creating gaps in biotin biosynthesis studies. Recent work in E. coli and B. subtilis identified two experimental pathways for pimelate production. To address inconsistencies, researchers should:
- Perform in silico gap analysis using tools like MetaCyc or KEGG.
- Validate candidate reactions via gene knockout/overexpression and LC-MS quantification of intermediates.
- Cross-reference blocked reactions in GEMs with experimental flux data (e.g., ¹³C metabolic flux analysis) .
Q. What challenges arise in enantioselective synthesis using this compound derivatives, and how are they mitigated?
In palladium-catalyzed allylic alkylation, this compound derivatives (e.g., diallyl pimelate) face steric hindrance, reducing enantiomeric excess (ee). Strategies include:
- Chiral ligand optimization (e.g., PHOX ligands) to enhance stereocontrol.
- Reaction condition tuning (temperature, solvent polarity) to favor kinetic resolution.
- Post-reduction lactamization (e.g., in mersicarpine synthesis) to stabilize stereocenters .
Methodological Considerations
Q. What analytical techniques are critical for quantifying this compound in complex biological matrices?
- GC-MS : Derivatize samples with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to improve volatility. Use selective ion monitoring (SIM) for m/z 188 (molecular ion) .
- HPLC-MS/MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) enhance separation. Quantify via multiple reaction monitoring (MRM) transitions .
- Isotope Dilution : Deuterated analogs (e.g., this compound-d₄) correct for matrix effects in low-concentration samples .
Q. How can researchers optimize reaction yields in this compound-involved catalytic systems?
Kinetic modeling and design of experiments (DoE) are essential. For CO₂-to-dimethyl ether synthesis, a lumped kinetic model with 240 data points identified optimal conditions:
- Pressure: 30–50 bar.
- Temperature: 220–250°C.
- Catalyst: Cu/ZnO/Al₂O₃ with γ-Al₂O₃ dehydration promoter. Model validation via fixed-bed reactor experiments achieved >90% CO₂ conversion .
Ethical and Reproducibility Guidelines
- Data Transparency : Deposit raw chromatograms and NMR spectra in repositories like Zenodo or Figshare.
- Experimental Replication : Follow COPE guidelines for detailed method descriptions, including catalyst batch numbers and solvent suppliers .
- Literature Review : Use SciFinder or Web of Science to ensure comprehensive citation of prior pimelate studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
